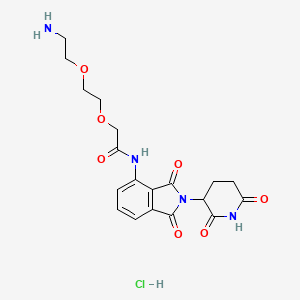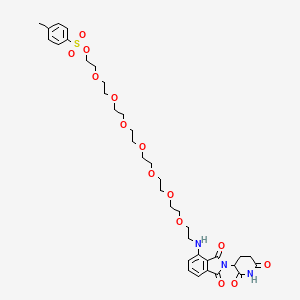
Thalidomide-NH-PEG8-Ts
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-PEG8-Ts is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and an 8-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-NH-PEG8-Ts is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with an 8-unit PEG linker. The synthesis typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated Thalidomide is then reacted with the PEG linker under controlled conditions to form the Thalidomide-PEG conjugate.
Final Conjugation: The Thalidomide-PEG conjugate is further reacted with a tosyl (Ts) group to form the final this compound compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and PEG linker are synthesized and purified.
Controlled Reaction Conditions: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure it meets the required specifications
化学反応の分析
Types of Reactions
Thalidomide-NH-PEG8-Ts undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the PEG linker.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents at moderate temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used
Major Products Formed
Substitution Products: Various substituted derivatives of this compound.
Hydrolysis Products: Breakdown products of the PEG linker.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound
科学的研究の応用
Thalidomide-NH-PEG8-Ts has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other PROTACs and related compounds.
Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Thalidomide-NH-PEG8-Ts exerts its effects through the following mechanism:
Binding to Cereblon: The Thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.
Recruitment of Target Proteins: The PEG linker facilitates the recruitment of target proteins to the E3 ligase complex.
Ubiquitination and Degradation: The target proteins are ubiquitinated and subsequently degraded by the proteasome
類似化合物との比較
Similar Compounds
Thalidomide-NH-PEG4-Ts: A similar compound with a shorter PEG linker.
Lenalidomide-NH-PEG8-Ts: A related compound where Thalidomide is replaced with Lenalidomide.
Pomalidomide-NH-PEG8-Ts: Another related compound where Thalidomide is replaced with Pomalidomide
Uniqueness
Thalidomide-NH-PEG8-Ts is unique due to its specific combination of Thalidomide, an 8-unit PEG linker, and a tosyl group. This combination provides unique properties such as enhanced solubility, stability, and specificity for targeted protein degradation .
特性
分子式 |
C36H49N3O14S |
|---|---|
分子量 |
779.9 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H49N3O14S/c1-27-5-7-28(8-6-27)54(44,45)53-26-25-52-24-23-51-22-21-50-20-19-49-18-17-48-16-15-47-14-13-46-12-11-37-30-4-2-3-29-33(30)36(43)39(35(29)42)31-9-10-32(40)38-34(31)41/h2-8,31,37H,9-26H2,1H3,(H,38,40,41) |
InChIキー |
GZOHJVDFMQTYJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


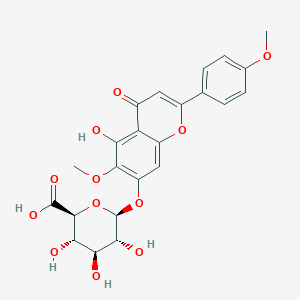
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
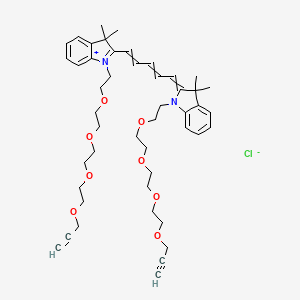
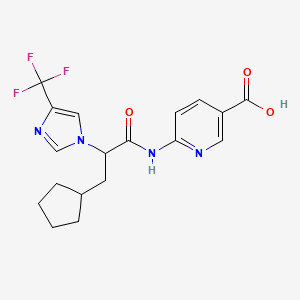
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
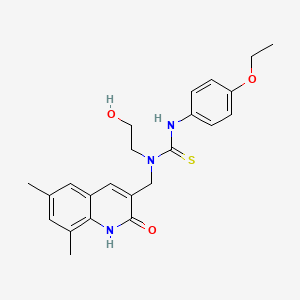

![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
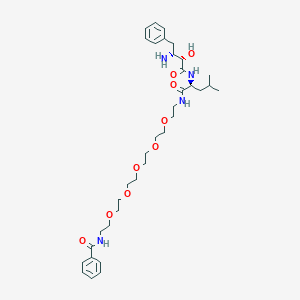
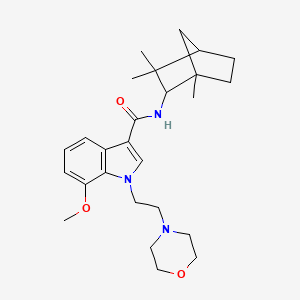
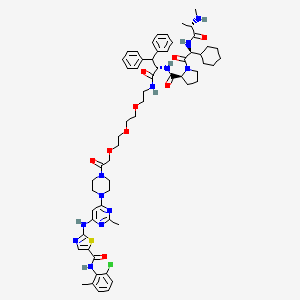
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
